N-[2-(piperidin-1-ylcarbonyl)phenyl]methanesulfonamide
Description
N-[2-(piperidin-1-ylcarbonyl)phenyl]methanesulfonamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry due to their diverse biological activities . This compound is of interest in various fields, including pharmaceuticals and organic synthesis.
Properties
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-19(17,18)14-12-8-4-3-7-11(12)13(16)15-9-5-2-6-10-15/h3-4,7-8,14H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMDYRCRUOGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(piperidin-1-ylcarbonyl)phenyl]methanesulfonamide typically involves the reaction of piperidine with a suitable phenylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
N-[2-(piperidin-1-ylcarbonyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[2-(piperidin-1-ylcarbonyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(piperidin-1-ylcarbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-[2-(piperidin-1-ylcarbonyl)phenyl]methanesulfonamide can be compared with other piperidine derivatives such as:
N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide: This compound has a similar structure but contains an isonicotinamide group instead of a methanesulfonamide group.
N-[2-(piperidin-1-ylcarbonyl)phenyl]acetamide: This compound features an acetamide group, which may result in different biological activities and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
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